2-Pyrazolin-5-one, 1-benzyl-3-methyl-
Description
2-Pyrazolin-5-one, 1-benzyl-3-methyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-Pyrazolin-5-one, 1-benzyl-3-methyl-, also known as 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one, is free radicals . The compound acts as a potent antioxidant agent against lipid peroxidation .
Mode of Action
1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one interacts with free radicals, particularly the hydroxyl radical, one of the most reactive species generated during ischemia . The compound’s lipophilic substituents are essential for its lipid peroxidation-inhibitory activity .
Biochemical Pathways
The compound 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one affects the biochemical pathway of lipid peroxidation. Excessive production of the hydroxyl radical causes lipid peroxidation of polyunsaturated fatty acids in membranes, leading to further membrane disintegration . By scavenging these reactive oxygen species, the compound prevents lipid peroxidation of the membranes, thus reducing damage which might be provoked by ischemia .
Pharmacokinetics
The compound’s lipophilic nature suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one’s action include the prevention of lipid peroxidation of the membranes, reducing damage which might be provoked by ischemia . This results in a protective effect on the brain, particularly in a transient ischemia model .
Action Environment
Given its antioxidant properties, the compound’s efficacy may be influenced by the oxidative state of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” are largely influenced by its structure . The compound has been found to exhibit antioxidant properties, acting as a free radical scavenger . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative processes, potentially influencing these reactions by mitigating oxidative stress .
Cellular Effects
“2-Pyrazolin-5-one, 1-benzyl-3-methyl-” has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to protect against ischemia, possibly by inhibiting the lipoxygenase system . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” is thought to involve its interactions with biomolecules at the molecular level . As a free radical scavenger, it may bind to reactive oxygen species, thereby preventing them from causing cellular damage . It may also inhibit or activate enzymes, leading to changes in gene expression .
Properties
IUPAC Name |
2-benzyl-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQPHZEAUFCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241547 | |
Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-23-6 | |
Record name | 1-Benzyl-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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